molecular formula C20H29NOS B299945 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Número de catálogo B299945
Peso molecular: 331.5 g/mol
Clave InChI: UMYINOOCKDBEBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one selectively binds to and inhibits BTK, a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, including B-cell malignancies. Inhibition of BTK by 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies (5).
Biochemical and physiological effects:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to reduce the activation of NF-κB, a transcription factor that plays a critical role in the survival and proliferation of B-cell malignancies (6). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the activity of other agents, such as venetoclax, in preclinical models of B-cell malignancies (4).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been extensively studied in preclinical models of B-cell malignancies, and its mechanism of action is well understood. However, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has some limitations for laboratory experiments. It is a highly potent inhibitor of BTK, which may limit its use in certain assays. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has not been extensively studied in non-B-cell malignancies, which may limit its broader applicability.

Direcciones Futuras

There are several future directions for the research and development of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents for the treatment of B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to enhance the activity of other agents, such as venetoclax, in preclinical models (4), and further studies are needed to evaluate the clinical efficacy of these combinations. Another potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in non-B-cell malignancies. BTK has been shown to play a role in the pathogenesis of several non-B-cell malignancies, including multiple myeloma and acute lymphoblastic leukemia (7), and further studies are needed to evaluate the potential of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in these malignancies.
Conclusion:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a promising small molecule inhibitor that targets BTK, a key mediator of BCR signaling in B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further studies are needed to evaluate the clinical efficacy of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents and in non-B-cell malignancies.

Métodos De Síntesis

The synthesis of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthesis route is beyond the scope of this paper, but it can be found in the literature (1).

Aplicaciones Científicas De Investigación

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies (2,3). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax, in preclinical models (4).

Propiedades

Nombre del producto

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Fórmula molecular

C20H29NOS

Peso molecular

331.5 g/mol

Nombre IUPAC

8-tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H29NOS/c1-14-10-15(2)12-17(11-14)21-18(22)13-23-20(21)8-6-16(7-9-20)19(3,4)5/h10-12,16H,6-9,13H2,1-5H3

Clave InChI

UMYINOOCKDBEBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

SMILES canónico

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.